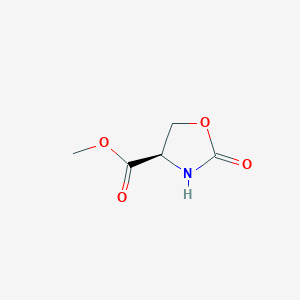

(R)-Methyl 2-oxooxazolidine-4-carboxylate

説明

Contextual Significance in Chiral Synthesis and Medicinal Chemistry

The primary significance of (R)-Methyl 2-oxooxazolidine-4-carboxylate lies in its application as a chiral building block. In chiral synthesis, the goal is to produce a target molecule as a single enantiomer, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. This compound serves as a stereochemically defined precursor, allowing chemists to introduce a specific chirality into a target molecule from the outset. chemshuttle.com

In medicinal chemistry, the oxazolidinone ring system is a key structural motif found in a variety of biologically active compounds. asianpubs.orgnih.gov Notably, this class of compounds includes important antibacterial agents. asianpubs.orgderpharmachemica.com this compound and its derivatives are valuable intermediates in the synthesis of these pharmaceuticals. ontosight.aigoogle.com For instance, it is implicated in synthetic routes toward the antibiotic Linezolid (B1675486), a critical drug used to treat infections caused by multi-drug resistant Gram-positive bacteria. asianpubs.orgderpharmachemica.comresearchgate.netgoogle.comwipo.int Its role as a precursor for β-amino alcohol derivatives further broadens its applicability in drug discovery and development. chemshuttle.com

Overview of Key Research Domains

Research involving this compound is predominantly concentrated in the field of asymmetric synthesis. Asymmetric synthesis involves chemical reactions that preferentially produce one enantiomer or diastereomer over another. The oxazolidinone framework, in general, is widely employed in a class of reagents known as chiral auxiliaries. nih.gov These auxiliaries are temporarily incorporated into a substrate molecule to direct the stereochemical course of a reaction, and are subsequently removed. While this specific compound is more commonly used as a chiral building block, its structural class (oxazolidinones) is central to research in diastereoselective reactions such as aldol (B89426) additions, alkylations, and Michael additions.

The compound is a part of the "chiral pool," which refers to the collection of inexpensive, readily available enantiomerically pure natural products (like amino acids and sugars) that can be used as starting materials for the synthesis of complex chiral molecules. chemshuttle.com Research focuses on developing efficient synthetic pathways that utilize such chiral pool compounds to construct complex targets, thereby avoiding the need for challenging resolution steps or expensive asymmetric catalysts. The development of novel synthetic methods for creating multi-configured 2-oxo-oxazolidine-4-carboxylic acid compounds highlights the ongoing interest in this molecular scaffold for medicinal applications. google.com

Hierarchical Classification of the Compound

This compound can be classified based on its structural components:

As a Heterocyclic Compound: Its core is a five-membered ring containing atoms of more than one element (carbon, nitrogen, and oxygen), specifically an oxazolidine (B1195125) ring. ontosight.ai

As an Oxazolidinone: It belongs to the subclass of oxazolidines that contain a ketone group (C=O) within the ring at position 2. nih.gov

As a Carbamate (B1207046) (Cyclic): The -N-C(=O)-O- linkage within the ring classifies it as a cyclic carbamate.

As an Ester: It contains a methyl ester functional group (-COOCH₃) attached to the chiral carbon at position 4. chemspider.com

As a Chiral Compound: Due to the stereocenter at the 4-position of the oxazolidinone ring, it exists as a specific enantiomer, denoted by the (R) descriptor. achemblock.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIWTVKXOORXAZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327675 | |

| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144542-43-8 | |

| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R Methyl 2 Oxooxazolidine 4 Carboxylate

Established Laboratory-Scale Synthesis Routes

Two primary pathways for the synthesis of 2-oxooxazolidine-4-carboxylate derivatives involve the cyclization of serine methyl ester hydrochlorides. These methods utilize different cyclizing agents and starting materials to achieve the desired stereochemistry.

Cyclization Reactions Utilizing L-Serine Methyl Ester Hydrochloride

The cyclization of serine derivatives is a common strategy for forming the oxazolidinone ring. However, it is critical to note that the stereochemistry of the starting amino acid dictates the stereochemistry of the product in these reactions. The cyclization of L-Serine, which possesses an (S)-configuration, stereospecifically yields the corresponding (S)-enantiomer, (S)-Methyl 2-oxooxazolidine-4-carboxylate. To obtain the target (R)-enantiomer via this general methodology, the starting material must be D-Serine methyl ester hydrochloride.

Employment of Bis(trichloromethyl) Carbonate (Triphosgene)

Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), serves as a safer, solid substitute for phosgene (B1210022) gas in forming the carbonyl group of the oxazolidinone ring. The reaction involves the intramolecular cyclization of the amino and hydroxyl groups of the serine derivative. This method is typically performed in organic solvents. google.com

Reaction Conditions and Yield Optimization

The reaction of serine with triphosgene is generally conducted in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common solvents include dichloromethane, dioxane, methanol (B129727), or acetonitrile. google.com However, optimizing conditions is crucial as yields can be highly variable. For instance, one reported synthesis of the carboxylic acid analogue by dissolving L-serine in aqueous sodium hydroxide (B78521) and adding a dioxane solution of triphosgene resulted in a yield of only 8.5%. google.com Another variation of this procedure achieved a higher yield of 62%. google.com The optimization of parameters such as solvent, temperature, and the rate of addition of triphosgene is essential for maximizing the yield of the desired oxazolidinone product.

| Starting Material | Cyclizing Agent | Solvent System | Reported Yield | Stereochemical Outcome |

|---|---|---|---|---|

| L-Serine | Bis(trichloromethyl) Carbonate (Triphosgene) | Dioxane / Aqueous NaOH | 8.5% - 62% | (S)-2-oxooxazolidine-4-carboxylic acid |

| D-Serine Methyl Ester HCl | Bis(trichloromethyl) Carbonate (Triphosgene) | Organic Solvent (e.g., CH₂Cl₂) with Base | Variable | (R)-Methyl 2-oxooxazolidine-4-carboxylate |

Enantioselective Cyclization from D-Serine Methyl Ester Hydrochloride

A highly efficient method for the synthesis of the (R)-enantiomer involves starting with the correctly configured precursor, D-Serine methyl ester hydrochloride. D-Serine possesses the (R)-configuration necessary to produce this compound.

Use of S,S'-Dimethyl Dithiocarbonate (DMDTC) in Aqueous Media

An effective and environmentally conscious method utilizes S,S'-Dimethyl dithiocarbonate (DMDTC) as the cyclizing agent in an aqueous medium. google.com This approach avoids the use of hazardous phosgene derivatives and volatile organic solvents. The reaction proceeds by reacting D-Serine methyl ester hydrochloride with DMDTC directly in water. google.com

Achieving High Enantiomeric Excess and Yields

This synthetic route is noted for its high efficiency and stereochemical fidelity. The reaction is typically initiated in an ice bath (around 10 °C) for several hours before being allowed to proceed at room temperature. google.com Because this method starts with the enantiomerically pure D-Serine methyl ester hydrochloride, the cyclization occurs without affecting the chiral center. This stereospecificity ensures that the product, this compound, is formed with a high enantiomeric excess that reflects the purity of the starting material. This process has been reported to produce the corresponding carboxylic acid in a high yield of 88%. google.com

| Starting Material | Cyclizing Agent | Solvent | Key Conditions | Reported Yield | Enantiomeric Purity |

|---|---|---|---|---|---|

| D-Serine Methyl Ester Hydrochloride | S,S'-Dimethyl Dithiocarbonate (DMDTC) | Water (H₂O) | 10 °C for 3h, then Room Temp. for 6h | 88% (for the carboxylic acid) | High (retains starting material's purity) |

Alternative Serine-Derived Precursor Strategies

The conventional synthesis of this compound typically starts from D-serine methyl ester hydrochloride. However, alternative strategies employing different N-protected serine derivatives have been explored to enhance reaction efficiency and introduce variability for analog synthesis. These strategies primarily revolve around the protection of the amino group of serine, which then influences the conditions required for the subsequent cyclization to form the oxazolidinone ring.

One notable approach involves the use of N-sulfonyl-protected serine derivatives . For instance, N-tosyl (Ts) or N-nosyl (Ns) protected serine-containing peptides have been shown to undergo efficient cyclization to the corresponding 2-oxo-1,3-oxazolidine-4-carboxylate upon treatment with bis(succinimidyl) carbonate (DSC) and a base like diisopropylethylamine (DIPEA). unibo.it While the direct synthesis of the target methyl ester from a simple N-sulfonyl-D-serine methyl ester is not explicitly detailed in this context, the principle of sulfonyl group-facilitated cyclization presents a viable alternative precursor strategy. The sulfonyl group's electron-withdrawing nature can activate the nitrogen for intramolecular attack on a suitable carbonyl source.

Another common strategy employs N-alkoxycarbonyl protecting groups , such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The synthesis of N-methyl amino acids has been achieved through the formation of intermediate 5-oxazolidinones from N-Cbz protected N-methyl-D-serine. researchgate.net This indicates that N-Cbz-D-serine methyl ester is a potential precursor. The cyclization to the oxazolidinone can be achieved using various carbonylating agents. However, some studies have noted that N-Boc protected analogues may exhibit different reactivity under certain cyclization conditions, sometimes leading to N-methylation rather than the desired cyclization.

| Serine-Derived Precursor | Protecting Group (N-terminus) | Typical Cyclization Reagents | Key Considerations |

|---|---|---|---|

| N-Tosyl-D-serine methyl ester | Tosyl (Ts) | Bis(succinimidyl) carbonate (DSC), Diisopropylethylamine (DIPEA) | Sulfonyl group can activate the nitrogen for cyclization. unibo.it |

| N-Benzyloxycarbonyl-D-serine methyl ester | Benzyloxycarbonyl (Cbz) | Phosgene or its equivalents (e.g., triphosgene) | Cbz group is readily removable by hydrogenolysis. researchgate.net |

| N-9-Fluorenylmethoxycarbonyl-D-serine methyl ester | 9-Fluorenylmethoxycarbonyl (Fmoc) | Bis(succinimidyl) carbonate (DSC), Diisopropylethylamine (DIPEA) | Fmoc group is base-labile, offering orthogonal deprotection strategies. unibo.it |

Industrial-Scale Process Optimization and Economic Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure economic viability, safety, and sustainability. Key areas of development include adapting batch protocols for large-scale equipment, implementing continuous manufacturing technologies, and optimizing product recovery and purification.

Adaptation of Laboratory Protocols for Large-Scale Production

Scaling up the synthesis of chiral intermediates like this compound from laboratory to industrial scale presents several challenges. These include managing heat transfer in large reactors, ensuring efficient mixing of reagents, and handling of potentially hazardous materials. For instance, reactions that are easily managed in a small flask may become highly exothermic and difficult to control in a multi-liter reactor. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is crucial for safe and efficient scale-up. Process analytical technology (PAT) tools are often employed to monitor reaction progress in real-time, allowing for better control over critical process parameters.

Continuous Flow Reactor Applications for Reaction Time Reduction

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. nih.govrsc.org These advantages include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. For the synthesis of oxazolidinones, continuous flow reactors can significantly reduce reaction times and improve product consistency. whiterose.ac.uk The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed at higher temperatures and pressures than would be safe in a batch reactor. This can lead to dramatic rate enhancements and shorter residence times, ultimately increasing throughput. nih.gov

Solvent Recycling Strategies for Cost Efficiency

Solvents often represent a significant portion of the waste generated in pharmaceutical manufacturing and can be a major cost driver. pharmamanufacturing.comacsgcipr.orgdiva-portal.org Implementing effective solvent recycling strategies is therefore critical for improving the economic and environmental profile of the synthesis of this compound. Distillation is a common method for solvent recovery, and for multi-solvent streams, techniques like pressure-swing distillation can be employed to separate azeotropic mixtures. diva-portal.org A case study at a major pharmaceutical company demonstrated that a solvent recovery system for a process involving tetrahydrofuran (B95107) (THF) had a payback period of less than two years, with annual savings of $2.2 million from the recovered solvent. kochmodular.com Such strategies not only reduce the cost of purchasing fresh solvent but also minimize the expenses and environmental impact associated with waste disposal. pharmamanufacturing.commdpi.com

Anti-Solvent Crystallization Techniques for Enhanced Product Recovery

Crystallization is a critical step for the purification and isolation of the final product. Anti-solvent crystallization is a widely used technique where a solvent in which the product is insoluble (the anti-solvent) is added to a solution of the product, inducing precipitation. The choice of solvent and anti-solvent, the rate of anti-solvent addition, temperature, and agitation are all critical parameters that must be carefully controlled to achieve the desired crystal size, shape, and purity. In-situ monitoring tools can be used to understand and optimize the crystallization process, leading to improved yield and product quality. For chiral molecules, diastereomeric resolution via crystallization is a common technique where a chiral resolving agent is used to form diastereomeric salts with different solubilities, allowing for their separation. whiterose.ac.uk

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. For the synthesis of this compound, several green chemistry approaches can be considered.

The use of greener solvents is a key aspect of green chemistry. A patent for the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds highlights a method that uses water as a solvent, which is environmentally friendly and safe. google.com Research into deep eutectic solvents (DESs) has also shown promise for the synthesis of quinazolinone derivatives, suggesting their potential applicability to oxazolidinone synthesis. nih.govresearchgate.netnih.govmdpi.com DESs are often biodegradable, have low toxicity, and can be recyclable. nih.gov

Atom economy is another important green metric that measures the efficiency of a reaction in converting reactants to the desired product. unica.itresearchgate.net Synthetic routes that minimize the use of protecting groups and stoichiometric reagents will generally have a higher atom economy. The direct cyclization of D-serine methyl ester with a carbonylating agent that is fully incorporated into the product would be an example of a more atom-economical approach.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While specific enzymatic routes for the synthesis of this compound are not widely reported, the potential for using enzymes for the synthesis of chiral amines and other pharmaceutical intermediates is well-established. mdpi.comnih.gov The development of an enzymatic process for this target molecule could offer significant advantages in terms of stereoselectivity, reduced waste, and milder reaction conditions. The primary economic consideration for biocatalytic processes is often the cost of the enzyme itself. mdpi.comnih.gov

The following table provides a summary of green chemistry metrics that can be applied to assess the sustainability of different synthetic routes to this compound.

| Green Chemistry Metric | Description | Application to this compound Synthesis |

|---|---|---|

| Atom Economy | The measure of the amount of starting materials that end up in the final product. | Favors routes with minimal use of protecting groups and stoichiometric reagents. unica.itresearchgate.net |

| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | A lower E-factor indicates a greener process with less waste generation. unica.itresearchgate.net |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A holistic metric that includes all materials used, including solvents and reagents. unica.it |

| Solvent Selection | Choosing solvents with low environmental impact and toxicity. | Prioritizing water or biodegradable solvents like deep eutectic solvents. google.comnih.govresearchgate.netnih.govmdpi.com |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | D-serine can be produced through fermentation, making it a renewable feedstock. |

| Catalysis | Employing catalytic reagents over stoichiometric ones to reduce waste. | Developing catalytic cyclization methods, including biocatalysis. mdpi.comnih.gov |

Water as a Solvent in Cyclization Reactions

A notable advancement in the synthesis of the 2-oxooxazolidine core structure involves the use of water as a solvent for the cyclization reaction. google.com This method utilizes D-serine methyl ester hydrochloride as the starting material, which undergoes a cyclization reaction to form the desired oxazolidinone ring system. google.com

Table 1: Reaction Conditions for the Aqueous Cyclization to form the 2-Oxooxazolidine Ring

| Parameter | Value |

|---|---|

| Starting Material | D-serine methyl ester hydrochloride |

| Reagent | S,S'-dimethyl dithiocarbonate |

| Solvent | Water |

| Initial Temperature | 10 °C (in ice bath) |

| Initial Reaction Time | 3 hours |

| Subsequent Temperature | Room Temperature |

| Subsequent Reaction Time | 6 hours |

Environmental and Safety Advantages of Modified Procedures

The utilization of water as a solvent in the synthesis of the 2-oxooxazolidine-4-carboxylate structure presents significant environmental and safety benefits over traditional methods. google.com Many conventional synthetic routes for similar compounds rely on organic solvents such as dichloromethane, dioxane, methanol, or acetonitrile. google.com These organic solvents are often not environmentally friendly and can pose safety risks, including irritation to the skin, eyes, and respiratory system. google.com

In contrast, the water-based methodology is highlighted as being environmentally friendly and possessing a higher safety profile. google.com The operational aspects of this procedure are also simplified, allowing for easier control of reaction conditions. google.com This shift away from hazardous organic solvents not only reduces the environmental impact of the synthesis but also mitigates risks for laboratory personnel. The high product yield of over 86% further underscores the efficiency and practicality of this more sustainable approach. google.com

Chemical Reactivity and Mechanistic Investigations of R Methyl 2 Oxooxazolidine 4 Carboxylate

Oxidative Transformations

The 2-oxooxazolidinone ring system is generally robust and resistant to oxidative conditions. The core heterocyclic structure does not possess functionalities that are readily susceptible to oxidation. Research on the direct oxidation of the (R)-Methyl 2-oxooxazolidine-4-carboxylate scaffold is limited, as most synthetic applications utilize its reductive or nucleophilic pathways.

Formation of Oxazolidinones

Since the parent compound, this compound, is already an oxazolidinone, this section addresses oxidative reactions that could theoretically lead to more complex or modified oxazolidinone structures. However, such transformations are not commonly reported for this specific molecule. In more complex molecules containing an oxazolidinone ring, oxidative metabolism often occurs on other parts of the molecule, leaving the core ring intact. For instance, the antibiotic Linezolid (B1675486) undergoes metabolic oxidation on its morpholine (B109124) ring, not the oxazolidinone nucleus, highlighting the stability of this moiety. researchgate.net For this compound, which lacks other easily oxidizable sites, significant oxidative transformations are not a characteristic feature of its chemistry.

Reagent Selection and Reaction Pathways

Due to the inherent stability of the 2-oxooxazolidinone ring, there is a lack of established, high-yielding oxidative reaction pathways that start from this compound. The N-H bond of the carbamate (B1207046) could potentially undergo oxidation, but this typically requires specialized reagents and is not a common synthetic route. The primary focus of its reactivity remains centered on reductive and nucleophilic transformations.

Reductive Transformations

Reductive transformations of this compound are synthetically valuable, primarily targeting the reduction of the methyl ester group to a primary alcohol. The choice of reducing agent is critical for achieving selectivity between the ester and the more stable cyclic carbamate carbonyl group.

Synthesis of Substituted Oxazolidines

The most common reductive pathway involves the chemoselective reduction of the C4-ester functionality. This reaction converts the ester into a hydroxymethyl group, yielding (R)-4-(hydroxymethyl)oxazolidin-2-one, a key intermediate for various pharmaceuticals. This transformation preserves the core oxazolidinone ring and the stereochemistry at the C4 position. More forceful reduction can lead to the cleavage of the oxazolidinone ring itself, affording chiral amino alcohols, though this typically requires harsher conditions and stronger reducing agents that can overcome the stability of the cyclic carbamate.

Exploration of Reducing Agents and Stereochemical Outcomes

The stereochemical integrity of the C4 chiral center is typically maintained during the reduction of the ester group, as the reaction does not directly involve bond breaking or formation at the stereocenter. The selection of the reducing agent dictates the outcome of the reaction. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation. masterorganicchemistry.com In contrast, milder reducing agents such as Sodium Borohydride (NaBH₄) are generally incapable of reducing esters, thus allowing for selective reductions elsewhere in a more complex molecule without affecting an ester group derived from the title compound. masterorganicchemistry.com

The table below summarizes the expected outcomes with common reducing agents.

| Reducing Agent | Target Functionality | Typical Product | Stereochemical Outcome |

| Lithium Aluminum Hydride (LiAlH₄) | C4-Ester | (R)-4-(hydroxymethyl)oxazolidin-2-one | Retention of configuration at C4 |

| Sodium Borohydride (NaBH₄) | C4-Ester | No reaction | N/A |

| Diborane (B₂H₆) | C4-Ester & C2-Carbonyl | Can reduce both, potentially leading to ring-opened products | Retention of configuration at C4 |

This table is based on the known reactivity of these reducing agents with ester and carbamate functional groups. masterorganicchemistry.comresearchgate.net

Nucleophilic Substitution Reactions

The electrophilic carbon of the methyl ester at the C4 position is the primary site for nucleophilic substitution reactions. These reactions are fundamental to modifying the molecule and creating derivatives such as carboxylic acids, amides, or other esters. The general mechanism follows a nucleophilic acyl substitution pathway, proceeding through a tetrahedral intermediate.

A key example is the basic hydrolysis (saponification) of the methyl ester. Treatment of this compound with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidic workup, efficiently yields the corresponding (R)-2-oxooxazolidine-4-carboxylic acid. google.com This reaction proceeds with high yield and is a common step in synthetic sequences. google.com

Other nucleophiles can be employed to generate a variety of derivatives, as detailed in the table below.

| Nucleophile | Reagent Example | Product Type | Resulting Compound Name |

| Hydroxide | Sodium Hydroxide (NaOH) | Carboxylic Acid | (R)-2-oxooxazolidine-4-carboxylic acid |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ethyl Ester | (R)-Ethyl 2-oxooxazolidine-4-carboxylate |

| Ammonia | NH₃ | Primary Amide | (R)-2-oxooxazolidine-4-carboxamide |

| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amide | (R)-N-methyl-2-oxooxazolidine-4-carboxamide |

Under more forcing conditions, nucleophilic attack can also occur at the C2 carbonyl of the oxazolidinone ring, leading to ring-opening. researchgate.net However, the ester at C4 is significantly more reactive, allowing for selective transformations under controlled conditions.

Introduction of Diverse Functional Groups

The introduction of functional groups to this compound can occur at the nitrogen atom of the oxazolidinone ring and, through various synthetic manipulations, at other positions. The N-H group of the oxazolidinone is a key site for derivatization.

N-Acylation: The nitrogen of the oxazolidinone ring can undergo acylation to introduce a variety of acyl groups. This reaction is typically performed using acylating agents such as acid chlorides or anhydrides. Due to the relatively low nucleophilicity of the nitrogen atom in the oxazolidinone ring, the use of a base or a catalyst is often necessary. Lewis acids, for instance, have been shown to effectively promote the N-acylation of oxazolidinones with carboxylic acid anhydrides under solvent-free conditions. semanticscholar.org This method provides a route to N-acyl derivatives which are important intermediates in organic synthesis.

| Acylating Agent | Catalyst/Base | Product |

| Acetic Anhydride | ZnCl₂ | (R)-Methyl 3-acetyl-2-oxooxazolidine-4-carboxylate |

| Benzoyl Chloride | Triethylamine | (R)-Methyl 3-benzoyl-2-oxooxazolidine-4-carboxylate |

N-Alkylation: While less common for this specific substrate in the reviewed literature, N-alkylation of oxazolidinones is a known transformation. This reaction typically requires a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid side reactions, such as ring opening or racemization.

Mechanistic Aspects of Nucleophilic Attack on the Oxazolidinone Ring

The oxazolidinone ring, particularly the carbonyl group at the C2 position, is susceptible to nucleophilic attack. The outcome of such a reaction, whether it be ring opening or another transformation, is highly dependent on the nature of the nucleophile and the reaction conditions.

The general mechanism for nucleophilic attack on the C2 carbonyl involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The fate of this intermediate determines the final product.

Ring Opening: With strong, hard nucleophiles such as Grignard reagents or organolithium compounds, the tetrahedral intermediate is likely to collapse with cleavage of the C-O or C-N bond within the ring, leading to a ring-opened product. For N-alkyl-oxazolidin-2-ones, treatment with Grignard reagents results in the formation of tertiary carboxylic amides through attack at the carbonyl and subsequent ring opening.

Reformation of the Carbonyl: With weaker nucleophiles, the tetrahedral intermediate may be in equilibrium with the starting materials, and if no subsequent reaction occurs, the carbonyl group will be reformed.

The presence of the ester group at C4 can also influence the regioselectivity of the nucleophilic attack, although the C2 carbonyl is generally more electrophilic.

Esterification and Decarboxylation Pathways

The methyl ester at the C4 position of this compound is a key functional group that can undergo various transformations, including conversion to other esters (transesterification) or to a carboxylic acid (hydrolysis), which can then be decarboxylated.

Conversion of the Carboxylate Group

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (R)-2-oxooxazolidine-4-carboxylic acid, under either acidic or basic conditions. A common laboratory and industrial method involves alkaline hydrolysis. For instance, the hydrolysis of the methyl ester can be achieved by reacting it with a base such as sodium hydroxide in a suitable solvent system, followed by acidification to yield the free carboxylic acid. google.com

| Reagents | Product |

| NaOH, H₂O/EtOH | (R)-2-Oxooxazolidine-4-carboxylic acid |

| LiOH, H₂O/THF | (R)-2-Oxooxazolidine-4-carboxylic acid |

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. In a base-catalyzed transesterification, an alkoxide acts as the nucleophile, attacking the carbonyl carbon. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the desired alcohol or to remove the methanol (B129727) that is formed.

Conditions and Selectivity in Ester Formation

The conditions for ester formation via transesterification must be carefully chosen to ensure high yields and selectivity.

Acid Catalysis: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts. The reaction is typically carried out in the alcohol that will form the new ester, which also serves as the solvent.

Base Catalysis: Strong bases such as sodium or potassium alkoxides are used in catalytic amounts. The reaction is also performed in the corresponding alcohol as the solvent.

Selectivity in these reactions is generally high, with the primary site of reaction being the ester carbonyl. The oxazolidinone ring is typically stable under these conditions, although prolonged exposure to strong base at elevated temperatures could potentially lead to ring opening.

Decarboxylation: The corresponding (R)-2-oxooxazolidine-4-carboxylic acid can undergo decarboxylation, particularly if there is a carbonyl group at the β-position (C5 of the ring). However, for the unsubstituted ring, decarboxylation requires harsh conditions. The presence of the nitrogen and oxygen atoms in the ring influences the stability of any potential carbanionic intermediate formed upon decarboxylation.

Comparative Reactivity with Related Oxazolidine (B1195125) Derivatives

The reactivity of this compound can be compared with that of its N-acylated and C5-substituted derivatives.

N-Unsubstituted vs. N-Acyl Oxazolidinones: The N-unsubstituted oxazolidinone has a nucleophilic nitrogen atom that can participate in reactions such as acylation and alkylation. In contrast, in an N-acyl oxazolidinone, the nitrogen is part of an imide functionality. This significantly reduces the nucleophilicity of the nitrogen and makes the C2 carbonyl carbon more electrophilic due to the electron-withdrawing nature of the acyl group. This increased electrophilicity can make the N-acyl derivatives more susceptible to nucleophilic attack and ring opening.

4-Carboxylate vs. 4-Alkyl/Aryl Oxazolidinones: The presence of the methyl carboxylate group at the C4 position provides an additional reactive site compared to oxazolidinones with simple alkyl or aryl substituents at this position. This allows for transformations such as hydrolysis, transesterification, and amidation at the C4 position. The electron-withdrawing nature of the ester group can also influence the acidity of the C4 proton, although this is not typically a site of deprotonation under normal conditions.

Effect of C5 Substituents: The presence of substituents at the C5 position can sterically and electronically influence the reactivity of the oxazolidinone ring. For example, bulky substituents at C5 can hinder the approach of nucleophiles to the C2 carbonyl. The electronic nature of the C5 substituent can also modulate the electrophilicity of the C2 carbonyl. In the context of the biological activity of oxazolidinone antibacterials, the nature of the C5 substituent is critical for potency. nih.gov

| Compound | Key Reactive Site(s) | Expected Reactivity Trends |

| This compound | N-H, C2=O, C4-COOMe | N-acylation/alkylation possible. Ring opening with strong nucleophiles. Ester transformations. |

| (R)-Methyl 3-acetyl-2-oxooxazolidine-4-carboxylate | C2=O, C4-COOMe | Increased electrophilicity at C2. More susceptible to ring opening. |

| (R)-4-Benzyl-2-oxazolidinone | N-H, C2=O | N-acylation/alkylation possible. Ring opening with strong nucleophiles. No ester chemistry. |

Chirality, Stereochemical Control, and Analytical Characterization

Importance of the (R)-Configuration at the Chiral Center (C4)

The absolute configuration at the C4 carbon is the most critical feature of (R)-Methyl 2-oxooxazolidine-4-carboxylate. This specific (R)-enantiomer is a valued component of the "chiral pool," which consists of readily available, enantiopure compounds used as starting materials in the synthesis of complex chiral molecules. chemshuttle.com Its primary importance lies in its role as a versatile and stereochemically defined precursor for a range of derivatives, particularly β-amino alcohols, which are key structural motifs in many pharmaceuticals. chemshuttle.comnih.gov

The rigid oxazolidinone ring structure locks the C4 stereocenter, allowing for the transfer of chirality to new molecules with a high degree of fidelity. This makes it an important intermediate in the synthesis of pharmaceutical agents, such as antibacterial compounds. The defined (R)-stereochemistry ensures that subsequent reactions proceed in a predictable and controlled manner, leading to the desired enantiomer of the target product. This is essential in drug development, where different enantiomers of a molecule can have vastly different biological activities. The use of this building block allows chemists to construct complex molecular architectures with precise three-dimensional control. mdpi.com

Stereochemical Control Strategies in Synthesis

Achieving the desired (R)-configuration with high enantiopurity is paramount. Synthetic strategies are therefore designed to exert rigorous control over the stereochemical outcome of the reaction.

The most common and effective strategy for synthesizing this compound is to employ a starting material that already possesses the desired chirality. D-serine, a naturally occurring amino acid, is an ideal precursor. google.comnih.gov The synthesis is a stereospecific process where the chirality of the starting material is directly transferred to the product.

In a typical synthesis, D-serine methyl ester hydrochloride undergoes cyclization. google.com The reaction involves the formation of the five-membered oxazolidinone ring by reacting the amino and hydroxyl groups of the D-serine derivative with a carbonyl-introducing reagent. Because the stereocenter at the alpha-carbon of D-serine is not disturbed during the reaction, its (R)-configuration is retained as the C4 configuration in the final oxazolidinone product. nih.gov This method is highly efficient for producing the enantiopure (R)-isomer, as the stereochemical integrity is preserved throughout the synthetic sequence. google.com

While the chirality of the starting material dictates the absolute configuration of the product, the stoichiometry of the reagents is crucial for maximizing the yield and ensuring the chemical and chiral purity of the final compound. In syntheses starting from D-serine derivatives, precise control over the molar ratios of reactants is necessary to drive the reaction to completion and minimize side products that could complicate purification or potentially lead to racemization. google.com

Advanced Analytical Techniques for Stereochemical Purity Determination

Verifying the absolute configuration and determining the enantiomeric purity of this compound are essential steps. Advanced analytical techniques are employed to provide definitive characterization of the compound's stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and quantifying the enantiomeric excess (% ee) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. chromatographyonline.com

For compounds similar to this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and coated on a silica (B1680970) support, are highly effective. chromatographyonline.comresearchgate.net A typical method would involve a normal-phase elution mode. The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers with distinct retention times. |

Mosher ester analysis is a nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral alcohols or amines. nih.govumn.edu While this compound itself is not an alcohol, this method can be applied to a synthetic precursor or a derivative where the ester group is reduced to a primary alcohol. The method involves creating diastereomeric esters by reacting the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.com

Two separate reactions are performed: one with (R)-MTPA chloride and one with (S)-MTPA chloride. This results in two different diastereomeric esters, which, unlike enantiomers, have distinct NMR spectra. youtube.com By analyzing the ¹H NMR spectra of these two diastereomers, the chemical shifts (δ) of protons near the chiral center can be compared. The difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter plane follows a predictable pattern. nih.govspringernature.com A positive Δδ value for protons on one side and a negative value for those on the other allows for the unambiguous assignment of the absolute configuration as (R) or (S). umn.edu This powerful method provides definitive proof of the compound's stereochemical identity.

| Step | Description |

|---|---|

| 1. Derivatization | React the chiral alcohol precursor with both (R)-MTPA-Cl and (S)-MTPA-Cl in separate reactions to form two diastereomeric esters. |

| 2. NMR Analysis | Acquire ¹H NMR spectra for both diastereomeric products. |

| 3. Data Comparison | Calculate the chemical shift difference (Δδ = δS-ester - δR-ester) for protons adjacent to the chiral center. |

| 4. Configuration Assignment | Assign the absolute configuration based on the established model where the signs of Δδ values correlate to the spatial arrangement of substituents around the chiral center. |

Despite a comprehensive search for scientific literature, specific experimental ¹H NMR and ¹³C NMR data for the compound "this compound" could not be located. While spectroscopic information for the closely related carboxylic acid, "(R)-2-oxooxazolidine-4-carboxylic acid," is available, the corresponding data for the methyl ester is not present in the searched resources.

The user's request is highly specific, requiring a detailed analysis of the ¹H and ¹³C NMR spectra, including chemical shifts and interpretations, for "this compound." Without this foundational data, it is not possible to generate the content for the specified sections on Spectroscopic Analysis in Structural Elucidation (4.4), Nuclear Magnetic Resonance (NMR) Spectroscopy (4.4.1), Proton NMR (¹H NMR) Chemical Shift Analysis (4.4.1.1), and Carbon-13 NMR (¹³C NMR) Spectral Interpretation (4.4.1.2) as outlined in the request.

Therefore, the article focusing solely on the chemical compound "this compound" with the mandated structure and content cannot be completed at this time due to the absence of the necessary spectroscopic data in the available scientific literature.

Applications in Advanced Organic Synthesis

Fundamental Role as a Chiral Building Block

(R)-Methyl 2-oxooxazolidine-4-carboxylate serves as a fundamental chiral building block, providing a pre-existing stereocenter that can be incorporated into a target molecule. chemshuttle.com This is a key strategy in asymmetric synthesis, often referred to as the "chiral pool" approach. By starting with an enantiomerically pure compound like this compound, chemists can avoid the often challenging and costly steps of chiral resolution or asymmetric induction later in a synthetic sequence.

The oxazolidinone ring is a stable scaffold that allows for a variety of chemical transformations to be performed at other parts of the molecule without compromising the integrity of the stereocenter. The ester functionality at the C4 position is a key handle for synthetic manipulation, enabling chain extension and the introduction of diverse functional groups. This compound is particularly well-suited as a precursor for the synthesis of chiral amino alcohols and their derivatives, which are important components of many biologically active molecules. chemshuttle.com

Asymmetric Synthesis Methodologies

The utility of this compound extends beyond its use as a simple chiral building block. It plays a crucial role in various asymmetric synthesis methodologies, where it can be used to control the stereochemical outcome of reactions.

The defined stereochemistry of this compound allows for the stereospecific introduction of functionalities into target molecules. The rigid ring structure provides a predictable three-dimensional environment that can direct the approach of reagents to a specific face of the molecule. This steric control is fundamental in achieving high levels of diastereoselectivity in subsequent reactions. For instance, the oxazolidinone ring can influence the stereochemical course of reactions at adjacent positions, ensuring the formation of the desired stereoisomer.

In enantioselective processes, derivatives of this compound can be employed to control the formation of new stereocenters. While the parent compound itself is a chiral building block, its derivatives, particularly N-acylated oxazolidinones, are widely used as chiral auxiliaries. semanticscholar.org These auxiliaries temporarily attach to a substrate and direct the stereochemical course of a reaction, after which they can be cleaved and recycled. The oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, leading to highly diastereoselective alkylations, aldol (B89426) reactions, and conjugate additions.

Table 1: Diastereoselective Reactions Controlled by Chiral Oxazolidinone Auxiliaries

| Reaction Type | Reagents | Diastereomeric Excess (de) |

|---|---|---|

| Alkylation | Alkyl halide, LDA | >95% |

| Aldol Addition | Aldehyde, Lewis acid | >98% |

This table presents typical diastereoselectivities achieved in reactions controlled by chiral oxazolidinone auxiliaries, which can be derived from compounds like this compound.

Precursor in the Synthesis of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not found in the genetic code of organisms, are of significant interest in medicinal chemistry and drug discovery due to their unique structural and biological properties. hilarispublisher.com this compound is a valuable precursor for the synthesis of a variety of these important compounds, particularly β-amino acids.

The synthesis of β-amino acids often involves the manipulation of the carboxyl group and the subsequent introduction of an amino group at the β-position. The stereocenter at the C4 position of this compound can be used to control the stereochemistry of the newly formed amino acid. For example, the ester can be reduced to an alcohol, which can then be converted to a leaving group for nucleophilic substitution with an azide, followed by reduction to the amine.

Versatile Precursor for Complex Heterocyclic Compounds

The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery, as these scaffolds are present in a vast array of pharmaceuticals. nih.gov this compound serves as a versatile precursor for the construction of a variety of chiral heterocyclic systems. The oxazolidinone ring itself can be a part of the final molecular architecture, or it can be opened and modified to form other heterocyclic rings.

One notable application is in the synthesis of oxazolidinone-containing antibiotics, such as linezolid (B1675486) and its analogues. google.com While linezolid itself has an (S)-configuration at the C5 position of the oxazolidinone ring, the synthetic strategies often involve chiral precursors that can be accessed from either enantiomer of a suitable starting material. The principles of stereochemical control and functional group manipulation learned from the chemistry of compounds like this compound are directly applicable to the synthesis of these important drugs.

Applications as Chiral Auxiliaries in Multi-Step Syntheses

As mentioned earlier, N-acylated derivatives of oxazolidinones are renowned for their role as chiral auxiliaries in multi-step syntheses. semanticscholar.org These auxiliaries provide a reliable method for controlling stereochemistry in a wide range of carbon-carbon bond-forming reactions. The predictable stereochemical outcomes and the ease of removal of the auxiliary make them highly attractive for the total synthesis of complex natural products and pharmaceuticals.

The general strategy involves the acylation of the nitrogen atom of the oxazolidinone with a carboxylic acid derivative. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate. The bulky oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of diastereoselectivity. After the desired transformation, the chiral auxiliary can be cleaved under mild conditions, often with recovery of the auxiliary for reuse, to reveal the chiral product.

Table 2: Common Transformations Utilizing Chiral Oxazolidinone Auxiliaries

| Transformation | Key Reagents | Product Type |

|---|---|---|

| Asymmetric Alkylation | LDA, Alkyl Halide | Chiral Carboxylic Acid Derivative |

| Asymmetric Aldol Reaction | Lewis Acid, Aldehyde | Chiral β-Hydroxy Acid Derivative |

This table outlines common synthetic transformations where chiral oxazolidinone auxiliaries, derivable from precursors like this compound, are instrumental in achieving high stereocontrol.

Applications in Medicinal Chemistry and Drug Discovery

Intermediate in the Synthesis of Therapeutic Agents

The utility of (R)-Methyl 2-oxooxazolidine-4-carboxylate as an intermediate stems from the reactivity of its oxazolidinone ring system. This five-membered heterocycle is a key structural motif found in a variety of therapeutic agents. ontosight.aiasianpubs.org The compound serves as a precursor for derivatives such as β-amino alcohols, which are important components in many pharmaceutical products. chemshuttle.com Its applications are particularly prominent in the development of antibacterial drugs and other specialized therapeutic classes. Multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds are recognized as important medical intermediates, widely applied in medicinal chemistry for synthesizing agents like antibacterial drugs targeting gram-negative bacilli. google.com

Development of Antibacterial Agents

The oxazolidinone class of antibiotics represents a critical development in the fight against drug-resistant bacteria. asianpubs.orgnih.gov These synthetic compounds have a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage, which prevents cross-resistance with other antibiotic classes. nih.govcore.ac.uk

This compound is a key precursor for the synthesis of the oxazolidinone core of Linezolid (B1675486) and its analogues. asianpubs.orgresearchgate.net Linezolid was the first oxazolidinone antibiotic to be approved for clinical use and is effective against serious Gram-positive infections. nih.govresearchgate.net The synthesis of Linezolid analogues often involves the construction of the characteristic 2-oxazolidinone (B127357) ring with a defined stereochemistry at the C-5 position, a structure that can be derived from precursors like this compound. asianpubs.orgcore.ac.uk Structure-activity relationship (SAR) studies have extensively demonstrated the importance of the 3-(3-fluorophenyl)-oxazolidinone rings and the 5-acetamidomethyl substituent for antibacterial activity. nih.govnih.gov Researchers continuously synthesize new analogues by modifying substituents on the oxazolidinone scaffold to improve potency and overcome resistance. core.ac.ukukhsa.gov.uk

Linezolid and its analogues exhibit potent activity primarily against a broad spectrum of Gram-positive bacteria. nih.govoup.com This includes difficult-to-treat, multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. nih.govresearchgate.net The efficacy of these compounds against such pathogens has made them invaluable in clinical settings. nih.gov

However, the oxazolidinone class is generally not effective against most Gram-negative bacteria. oup.com This is due to intrinsic resistance mechanisms in Gram-negative pathogens, such as their highly impermeable outer membrane which prevents the antibiotic from reaching its ribosomal target. mdpi.com Despite this, research is ongoing to broaden the spectrum of oxazolidinones. Some studies have shown that combining Linezolid with other agents, like pentamidine (B1679287) or ε-poly-l-lysine, can enhance its activity against certain Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov

| Pathogen Type | General Efficacy | Examples of Susceptible Pathogens | Mechanisms of Resistance (in Gram-Negatives) |

|---|---|---|---|

| Gram-Positive | High | MRSA, VRE, Penicillin-resistant Streptococcus pneumoniae | N/A |

| Gram-Negative | Low (Intrinsic Resistance) | Generally resistant (e.g., E. coli, P. aeruginosa) | Impermeable outer membrane, efflux pumps |

Role in Thyrotropin-Releasing Hormone (TRH) Mimetics Development

Beyond antibacterial applications, derivatives of 2-oxooxazolidine-4-carboxylic acid are utilized in the development of mimetics for neuropeptides, such as Thyrotropin-Releasing Hormone (TRH). TRH has numerous effects on the central nervous system (CNS), but its therapeutic use is limited by poor metabolic stability and low oral bioavailability. Creating TRH mimetics with improved properties is a key goal in neuropharmacology. nih.gov

The N-terminus of peptides is a common site for modification to enhance stability and activity. In the development of TRH analogues, the pyroglutamic acid residue at the N-terminus is often replaced with other cyclic structures. mdpi.com A related compound, (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid, has been incorporated at the N-terminus of TRH analogues to create novel mimetics. nih.govjst.go.jp For example, the mimetic [(4S,5S)-(5-methyl-2-oxooxazolidine-4-yl)carbonyl]-[3-(thiazol-4-yl)-L-alanyl]-L-prolinamide showed a higher anti-hypothermic effect compared to native TRH after oral administration, indicating improved CNS bioavailability and efficacy. nih.govjst.go.jp Further modifications at the 3-position of the oxooxazolidine ring have been explored to create prodrugs or further enhance activity. jst.go.jp

Structure-activity relationship (SAR) studies are crucial for optimizing the design of TRH mimetics. dundee.ac.ukresearchgate.netrsc.org In studies involving N-terminus modification with the 5-methyl-2-oxooxazolidine-4-carbonyl moiety, researchers have synthesized and tested various derivatives to understand the impact of different chemical groups on biological activity. jst.go.jp For instance, the introduction of alkyl groups, such as an acetoxymethyl group or a 4-morpholinomethyl group, at the 3-position of the oxooxazolidine ring of a lead TRH mimetic resulted in compounds with high anti-hypothermic effects. jst.go.jp These studies help to correlate specific structural features with the affinity for the TRH receptor and in vivo efficacy, guiding the development of more potent and orally active CNS agents. nih.govjst.go.jp

| Modification at 3-position of Oxooxazolidine Ring | Resulting Compound Type | Observed In Vivo Effect (Anti-hypothermic) |

|---|---|---|

| Hydroxymethyl group | Aminal derivative intermediate | Considered unstable parent drug |

| Acetoxymethyl group | Potential Prodrug | High |

| 4-Morpholinomethyl group | Potential Prodrug | High |

| 2-Oxobutanyl group | Modified Mimetic | Low |

| Pivaloyloxymethyl group | Modified Mimetic | Low |

Exploration in New Drug Lead Discovery

This compound serves as a versatile precursor and chiral synthon in the asymmetric synthesis of various compounds, including derivatives of β-amino alcohols. chemshuttle.com Its utility extends to the creation of constrained peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. unibo.itnih.gov

A notable application is in the synthesis of peptides incorporating the 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) moiety. This is achieved through the cyclization of serine residues within a peptide sequence. unibo.it The resulting Oxd-containing peptides represent a class of constrained peptidomimetics. For instance, this methodology has been employed to prepare a constrained analogue of the endogenous opioid peptide endomorphin-1, where the 2-oxo-oxazolidine-4-carboxylate serves as a mimetic for the proline residue. unibo.it Such modifications are crucial in drug design to enhance the pharmacological properties of peptide-based drug candidates.

The following table summarizes the key applications of this compound and its derivatives in the exploration of new drug leads.

Table 1: Applications in New Drug Lead Discovery

| Application Area | Description | Key Findings |

|---|---|---|

| Chiral Building Block | Serves as a stereochemically defined precursor for the synthesis of complex molecules. | Enables the creation of enantiomerically pure drug candidates, particularly β-amino alcohol derivatives. chemshuttle.com |

| Peptidomimetics | Used to create constrained analogues of natural peptides with improved properties. | Incorporation of the 2-oxo-oxazolidine-4-carboxylate moiety can enhance metabolic stability and bioavailability. unibo.itnih.gov |

| Opioid Peptide Analogues | Employed in the synthesis of analogues of endogenous opioid peptides like endomorphin-1. | The oxazolidinone structure acts as a proline mimetic, introducing conformational constraints that can influence receptor binding and activity. unibo.it |

Molecular Interactions and Mechanistic Insights in Biological Systems

The biological activity of compounds containing the oxazolidinone core is intrinsically linked to their specific molecular interactions within biological systems. While detailed mechanistic studies specifically on this compound are not extensively documented in the available literature, the broader class of oxazolidinones has been the subject of significant research, particularly in the context of their antibacterial properties.

The oxazolidinone scaffold is a key feature in a number of enzyme inhibitors and receptor ligands. For example, derivatives of 2-oxo-imidazolidine-4-carboxylic acid have been developed as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis and cancer. nih.gov Furthermore, computational docking studies have been used to investigate the binding patterns of oxazolidinone-based ligands with sigma-2 receptors, which are associated with various neurological disorders. unibo.it

While direct evidence for the interaction of this compound with specific enzymes or receptors is limited, its structural similarity to other biologically active small molecules suggests potential for such interactions. For instance, related thiazolidine (B150603) carboxylic acids have been identified as inhibitors of urease, a bacterial enzyme. nih.gov The rigid, chiral nature of this compound makes it a candidate for targeted design of inhibitors or ligands where specific stereochemistry is crucial for binding.

The most well-characterized mechanism of action for the oxazolidinone class of antibiotics is the inhibition of bacterial protein synthesis. These compounds exert their effect by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Specifically, oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial first step in protein synthesis. This interaction occurs at the peptidyl transferase center (PTC) of the ribosome. By occupying this site, oxazolidinones sterically hinder the proper positioning of the initiator tRNA, thereby halting the translation process before it can begin. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

The following table details the key steps in the inhibition of protein synthesis by oxazolidinone antibiotics.

Table 2: Mechanism of Protein Synthesis Inhibition by Oxazolidinones

| Step | Description | Consequence |

|---|---|---|

| Binding to 50S Ribosomal Subunit | Oxazolidinones selectively bind to the 50S subunit of the bacterial ribosome. | This is the initial step that targets the protein synthesis machinery of bacteria. |

| Interaction with Peptidyl Transferase Center (PTC) | The drug molecule occupies a critical site within the PTC. | Prevents the binding of essential components for protein synthesis initiation. |

| Inhibition of Initiation Complex Formation | The presence of the oxazolidinone prevents the formation of a functional 70S initiation complex. | Protein synthesis is arrested at a very early stage. |

| Blockade of Translation | The entire process of translating mRNA into a polypeptide chain is prevented. | Leads to a bacteriostatic effect, inhibiting bacterial growth and replication. |

The structure of this compound is derived from the amino acid D-serine. google.com This inherent similarity to a natural amino acid suggests the potential for this compound and its derivatives to interact with metabolic pathways involving amino acids. Such molecules can act as "mimics" or "analogues," potentially leading to the inhibition of enzymes involved in amino acid metabolism or transport.

For example, a related class of compounds, thiazolidine-4-carboxylic acids, which are sulfur analogues of proline, have been shown to be substrates for proline catabolic enzymes. nih.gov Specifically, L-thiazolidine-4-carboxylic acid is oxidized by the mitochondrial enzyme proline oxidase. nih.govmdpi.com This metabolic activation within the cell is a key aspect of its biological activity.

Given the structural parallels, it is plausible that this compound could be recognized by enzymes that metabolize serine or other similar amino acids. Such interactions could lead to several outcomes:

Competitive Inhibition: The molecule could bind to the active site of an enzyme that normally processes a natural amino acid, thereby blocking the normal metabolic reaction.

Metabolic Transformation: The molecule could be processed by an enzyme, leading to the formation of novel metabolites. These metabolites could themselves be biologically active or inactive.

Disruption of Transport: The compound might compete with natural amino acids for transport across cellular membranes.

While speculative without direct experimental evidence for this compound, the principle of amino acid mimicry is a well-established concept in medicinal chemistry for the design of enzyme inhibitors and other therapeutic agents.

Applications in Catalysis

Utilization as Chiral Ligands

The fundamental principle behind the use of (R)-Methyl 2-oxooxazolidine-4-carboxylate in catalysis lies in its role as a chiral precursor. The oxazolidinone ring system provides a rigid scaffold that, when incorporated into a larger molecule, can create a well-defined chiral environment around a metal center. This controlled environment is crucial for achieving high levels of stereoselectivity in catalytic reactions.

The synthesis of chiral ligands often involves modifying the functional groups of the this compound molecule. These modifications can lead to a diverse array of ligands, such as phosphinooxazolines (PHOX ligands), which have proven to be highly effective in a variety of asymmetric transformations. The chirality of the original molecule is transferred to the resulting ligand, which then imparts its stereochemical preference to the catalytic process.

Asymmetric Catalysis in Diverse Organic Reactions

Ligands derived from this compound and its analogs have found application in a range of asymmetric organic reactions. The specific nature of the reaction and the desired stereochemical outcome dictate the design of the ligand and the choice of the metal catalyst.

While the broader class of chiral oxazoline-containing ligands, such as phosphanyl-oxazolines (PHOX), are well-established for their effectiveness in asymmetric cross-coupling reactions like the Heck and Suzuki-Miyaura reactions, specific examples detailing the synthesis and application of ligands directly derived from this compound in these transformations are not extensively documented in readily available literature. However, the structural motifs present in this compound are analogous to those used in the synthesis of successful ligands for these reactions, suggesting its potential as a valuable precursor in this area of catalysis.

A significant application of ligands derived from this compound is in the field of metal-catalyzed carbene transfer reactions. These reactions involve the transfer of a carbene moiety from a diazo compound to a substrate, leading to the formation of new carbon-carbon bonds. The use of chiral catalysts is essential for controlling the stereochemistry of the newly formed stereocenters.

Dirhodium(II) complexes bearing chiral 2-oxooxazolidinone-based ligands are particularly effective in these transformations. For instance, dirhodium(II) tetrakis[methyl 2-oxooxazolidine-4(S)-carboxylate], often abbreviated as Rh₂(4S-MEOX)₄, has been synthesized and its catalytic activity studied in detail. researchgate.net This catalyst has demonstrated high levels of enantioselectivity in intramolecular carbon-hydrogen (C-H) insertion reactions of diazoacetates and diazoacetamides. researchgate.net

In these reactions, the chiral environment created by the four oxazolidinone ligands around the dirhodium core dictates the trajectory of the carbene insertion, leading to the formation of products with high enantiomeric excess. The catalyst's structure-selectivity relationship has been compared with similar dirhodium(II) carboxamidate catalysts, highlighting the influence of the oxazolidinone ring on the stereochemical outcome. researchgate.net

The formation of dirhodium(II) paddlewheel complexes with four chiral ligands derived from this compound is a key strategy for enhancing stereoselectivity. The synthesis of dirhodium(II) tetrakis[methyl 2-oxooxazolidine-4(S)-carboxylate], Rh₂(4S-MEOX)₄, provides a well-defined, C₂-symmetric catalyst where the chiral ligands create a specific three-dimensional space around the active sites. researchgate.net

The effectiveness of Rh₂(4S-MEOX)₄ has been compared to other prominent dirhodium(II) catalysts, such as those with 2-oxopyrrolidine ligands like dirhodium(II) tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate], Rh₂(5S-MEPY)₄. In several intramolecular C-H insertion reactions, Rh₂(4S-MEOX)₄ has been shown to provide superior enantiocontrol and, in some instances, higher diastereocontrol. researchgate.net

The following table summarizes comparative data for the enantioselectivity of Rh₂(4S-MEOX)₄ in selected intramolecular C-H insertion reactions:

| Substrate (Diazoacetate) | Catalyst | Product | Enantiomeric Excess (ee) |

| Adamantyl Diazoacetate | Rh₂(4S-MEOX)₄ | Lactone | High |

| N-(tert)-butyldiazoacetamide | Rh₂(4S-MEOX)₄ | Lactam | High |

Data sourced from studies comparing the catalytic performance of various dirhodium(II) complexes. researchgate.net

These findings underscore the significant role of the 2-oxooxazolidinone ligand in creating a highly effective chiral catalyst for stereoselective carbene transfer reactions. The rigidity and specific stereochemistry of the ligand derived from this compound are directly responsible for the high levels of asymmetric induction observed.

Computational Studies and Theoretical Insights

Conformational Analysis and Stability

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of the oxazolidinone ring system. The five-membered ring of (R)-Methyl 2-oxooxazolidine-4-carboxylate is not planar and exhibits considerable flexibility.

Key Conformational Features:

Ring Pucker: The ring typically adopts non-planar conformations to minimize steric strain and torsional interactions. Common conformations for oxazolidinone rings include "envelope" and "twisted" forms. In an envelope conformation, one atom is out of the plane of the other four, while in a twisted form, two atoms are displaced on opposite sides of the plane.

Substituent Orientation: The methyl carboxylate group at the C4 position can exist in different spatial orientations relative to the ring, primarily described as pseudo-axial or pseudo-equatorial. The relative stability of these conformers is influenced by subtle electronic and steric effects. Studies on analogous systems have shown that both conformers can be present, with small energy differences between them. mdpi.com

Energy Minima: Quantum chemical calculations help identify the most stable, low-energy conformations. A potential energy surface (PES) scan, which systematically varies key dihedral angles, can map out the various conformers and the energy barriers separating them.

The table below summarizes the typical conformational parameters investigated for oxazolidinone rings.

| Parameter | Description | Typical Computational Method |

| Dihedral Angles | Define the puckering of the five-membered ring. | DFT (e.g., B3LYP/6-31G*) |

| Conformer Energy | Relative stability of different conformers (e.g., envelope vs. twist). | DFT, Ab initio methods |

| Substituent Position | Energy difference between pseudo-axial and pseudo-equatorial orientations. | DFT, PES Scanning |

| Energy Barriers | The energy required to convert between different conformers. | Transition State Calculations |

Reaction Mechanism Predictions

Theoretical calculations are pivotal in elucidating the mechanisms of reactions involving the oxazolidinone ring, offering insights that are often difficult to obtain through experimental means alone. A significant area of study has been the cleavage of the oxazolidinone ring, particularly in N-acyl derivatives, which are widely used as chiral auxiliaries in asymmetric synthesis. rsc.org

DFT studies have been employed to understand the regioselectivity of hydrolysis of N-acyloxazolidinones. mdpi.com For instance, theoretical models explain why nucleophiles like lithium hydroxide (B78521) (LiOH) tend to attack the endocyclic carbonyl group, leading to ring opening, whereas lithium hydroperoxide (LiOOH) favors attack at the exocyclic acyl group, preserving the chiral auxiliary.

Mechanistic Insights from DFT Studies:

Transition State Analysis: Calculations can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products.

Activation Energy Barriers: By calculating the energy of transition states, the kinetic favorability of different competing reaction pathways can be predicted. For example, DFT calculations have shown that the barrier for endocyclic carbonyl attack by OH- is lower than for exocyclic attack in certain model systems.

Role of Catalysts: Computational models can clarify the role of catalysts in stereoselective syntheses of oxazolidinones. Studies have detailed the complex, multi-step mechanisms of organocatalytic cascade reactions to form these rings, confirming the roles of catalysts like thiourea (B124793) and DMAP in different stages of the reaction. nih.govacs.org

Ligand-Receptor Binding Simulations

The oxazolidinone scaffold is a core component of several important antibiotics, such as Linezolid (B1675486). researchgate.netrsc.org Consequently, computational simulations of ligand-receptor binding are essential for understanding their mechanism of action and for designing new, more potent derivatives. These simulations model how a molecule like this compound, or more complex derivatives, might fit into the binding pocket of a biological target, such as the bacterial ribosome. flinders.edu.aumdpi.com

Common Simulation Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bepls.com Docking studies generate a "binding score," which estimates the binding affinity. For oxazolidinone derivatives, docking has been used to predict interactions with targets like the 50S ribosomal subunit and viral proteases. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time (typically nanoseconds). nih.govrsc.org This method helps assess the stability of the predicted binding pose and analyzes the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.comrsc.org

The following table outlines the steps and outcomes of a typical ligand-receptor binding simulation workflow.

| Simulation Step | Purpose | Key Outputs |

| 1. Receptor Preparation | Prepare the 3D structure of the biological target (e.g., protein, RNA). | Cleaned, energy-minimized receptor structure. |

| 2. Ligand Preparation | Generate a low-energy 3D conformation of the oxazolidinone derivative. | Optimized ligand structure. |

| 3. Molecular Docking | Predict the binding pose and estimate affinity. | Docking score (e.g., kcal/mol), predicted binding orientation. |

| 4. MD Simulation | Assess the stability and dynamics of the docked complex in a simulated environment. | RMSD/RMSF plots, interaction analysis (H-bonds), binding free energy calculations. |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For the oxazolidinone class, these models are invaluable for predicting the antibacterial potency of new analogues and guiding synthetic efforts toward more effective drugs. researchgate.netnih.gov

QSAR models are built by calculating a set of molecular descriptors for a series of known oxazolidinone derivatives and then using statistical methods to find a mathematical relationship between these descriptors and the measured biological activity (e.g., Minimum Inhibitory Concentration, MIC). nih.gov

Key Components of SAR/QSAR for Oxazolidinones:

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be classified as:

Constitutional: e.g., molecular weight, atom counts.

Topological: Describing atomic connectivity.

Quantum Chemical: e.g., HOMO/LUMO energies, charge distribution, dipole moment. nih.gov

3D Descriptors: Related to the molecule's shape and steric properties.

Statistical Methods: Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the predictive models. researchgate.net Artificial neural networks (ANN) may be employed for non-linear relationships. researchgate.net

Model Validation: The predictive power of a QSAR model is rigorously tested using external test sets of compounds not used in model generation. nih.gov

SAR studies on oxazolidinones have revealed that modifications at the C5 side chain and the N-phenyl ring are critical for antibacterial activity, providing a rational basis for the design of next-generation antibiotics. rsc.orgnih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to chiral molecules is a cornerstone of modern organic chemistry. While methods for the synthesis of oxazolidinones, including (R)-Methyl 2-oxooxazolidine-4-carboxylate, exist, there is always a need for improvement. Future research will likely focus on several key areas to enhance the synthesis of this important chiral building block.

One promising avenue is the exploration of biocatalysis. The use of enzymes to catalyze chemical transformations offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental sustainability. Researchers are investigating the use of engineered enzymes, such as halohydrin dehalogenases, for the stereo- and regioselective aminohydroxylation of alkenes to produce chiral oxazolidinones. researchgate.net This biocatalytic approach could provide a more direct and greener route to this compound and its derivatives.